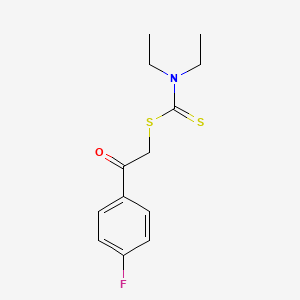![molecular formula C20H20N4O4 B5055100 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a heterocyclic compound that belongs to the class of pyrrolidine carboxylic acids. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
DPA has been studied extensively for its potential applications in various fields. One of the most promising applications of DPA is in the field of cancer research. Studies have shown that DPA has anti-cancer properties and can inhibit the growth of cancer cells. DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, DPA has been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of DPA is not fully understood, but studies have shown that it can interact with various enzymes and proteins in the body. DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPA can alter gene expression and affect various cellular processes. DPA has also been shown to interact with other proteins, such as tubulin, which plays a role in cell division.
Biochemical and physiological effects:
DPA has been shown to have various biochemical and physiological effects. Studies have shown that DPA can induce apoptosis, or programmed cell death, in cancer cells. DPA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, DPA has been shown to affect the expression of various genes and proteins in the body, which can have downstream effects on various cellular processes.
実験室実験の利点と制限
DPA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, DPA has been shown to have low toxicity in various cell lines, which makes it a promising candidate for further research. However, one limitation of DPA is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for DPA research. One area of research is to further understand the mechanism of action of DPA and its interactions with various enzymes and proteins in the body. Another area of research is to explore the potential applications of DPA in the treatment of various diseases, such as cancer and neurodegenerative disorders. In addition, there is potential for DPA to be used as a building block for the synthesis of novel materials, which could have various applications in materials science. Overall, DPA is a promising compound that has the potential to impact various fields of research.
合成法
DPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzoic acid with 2,5-dioxo-3-(4-piperazin-1-ylphenyl) pyrrolidine. This reaction results in the formation of DPA as a white crystalline solid. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
特性
IUPAC Name |
4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-18-13-16(19(26)24(18)15-6-4-14(5-7-15)20(27)28)22-9-11-23(12-10-22)17-3-1-2-8-21-17/h1-8,16H,9-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOLPGTOUOEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5055026.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5055036.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B5055041.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5055047.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5055054.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5055058.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzamide](/img/structure/B5055062.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)


![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)
